Product packaging for Bornelone, (3E,5Z)-(Cat. No.:CAS No. 58404-78-7)

Bornelone, (3E,5Z)-

Cat. No.: B12700109
CAS No.: 58404-78-7
M. Wt: 204.31 g/mol
InChI Key: WDMFHQNUSVLQMS-FSZGTJMISA-N
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Description

Contextual Background and Research Significance of (3E,5Z)-Bornelone

The significance of (3E,5Z)-Bornelone in scientific research stems from two primary areas: its contribution to the complex aroma profiles of various plants and food products, and its function in chemical communication among insects. As an aroma compound, isomers of megastigmatrien-3-one are considered key constituents of the characteristic aroma of Burley and Virginia tobacco. arkat-usa.org The sensory properties of megastigmatrienones are highly dependent on their stereochemistry, with different isomers imparting distinct olfactory notes. arkat-usa.org This specificity underscores the importance of studying individual isomers like (3E,5Z)-Bornelone to understand their precise contribution to flavor and fragrance.

In the realm of chemical ecology, (3E,5Z)-Bornelone has been identified as a component of the trail pheromone of the jet black ant, Lasius fuliginosus. Trail pheromones are crucial for social insects, guiding colony members to food sources and new nest sites. The identification of specific compounds involved in this communication system is fundamental to understanding the chemical language that governs insect behavior.

Overview of Scholarly Investigations Pertaining to (3E,5Z)-Bornelone

Scholarly investigations into (3E,5Z)-Bornelone have primarily focused on its isolation, identification, and synthesis. Early research in the 1970s led to the identification of six components, including fatty acids, as part of the trail pheromone of Lasius fuliginosus. However, the precise composition and the role of specific isomers have been a subject of ongoing study.

More recent research has concentrated on the stereoselective synthesis of megastigmatrien-3-one isomers. arkat-usa.org The development of synthetic routes is crucial for obtaining pure samples of specific isomers like (3E,5Z)-Bornelone, which are often present in complex mixtures in nature. This allows for detailed spectroscopic characterization and biological activity studies. The synthesis of these compounds is often challenging due to the need to control the geometry of the double bonds. arkat-usa.org

Scope and Objectives of Current Academic Inquiry on (3E,5Z)-Bornelone

Current academic inquiry into (3E,5Z)-Bornelone is driven by several objectives. A primary goal is to further elucidate its precise biological functions. This includes confirming its role and importance in the trail-following behavior of Lasius fuliginosus and investigating its potential presence and activity in other biological systems.

Another key objective is the development of more efficient and highly stereoselective synthetic methods. Such advancements would not only facilitate further biological studies but also have potential applications in the flavor and fragrance industry. Understanding the relationship between the specific stereochemistry of (3E,5Z)-Bornelone and its sensory perception is an area of active investigation.

Furthermore, research is aimed at understanding the biosynthetic pathways that lead to the formation of (3E,5Z)-Bornelone in nature. As a carotenoid degradation product, its formation is linked to enzymatic or photo-oxidative processes, and unraveling these pathways can provide insights into plant and insect metabolism.

Chemical and Physical Properties of Megastigmatrien-3-one Isomers

The following table provides an overview of the computed chemical and physical properties for a representative isomer of 4,6,8-megastigmatrien-3-one. It is important to note that these values can vary slightly between different stereoisomers.

PropertyValueUnitSource
Molecular Weight190.28 g/mol nih.gov
Molecular FormulaC13H18O nih.gov
XLogP3-AA2.9 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass190.135765193Da nih.gov
Monoisotopic Mass190.135765193Da nih.gov
Topological Polar Surface Area17.1Ų nih.gov
Heavy Atom Count14 nih.gov

Table 1: Computed Chemical and Physical Properties of Megastigmatrienone (B1235071). This interactive table summarizes key computed properties of megastigmatrienone, providing a foundational understanding of its physicochemical characteristics.

Detailed Research Findings on Megastigmatrienone Isomers

Research has highlighted the distinct roles and characteristics of different megastigmatrienone isomers. The table below summarizes key findings related to this class of compounds.

Research FocusKey FindingsReference
Aroma ContributionIsomers of megastigmatrien-3-one are significant aroma components in Burley and Virginia tobacco. The (E,E)-isomer is considered most typical of tobacco aroma. arkat-usa.org
Pheromonal ActivityIdentified as a potential component of the trail pheromone in the ant Lasius fuliginosus.
Stereoselective SynthesisThe synthesis of specific stereoisomers remains a challenge, with various methods being explored to achieve high stereoselectivity. arkat-usa.org
Natural OccurrenceFound in various plants, including Kudzu oil (Pueraria lobata), in addition to tobacco. arkat-usa.org

Table 2: Summary of Research Findings on Megastigmatrienone Isomers. This interactive table provides a synopsis of significant research outcomes concerning the various isomers of megastigmatrienone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B12700109 Bornelone, (3E,5Z)- CAS No. 58404-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58404-78-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(E,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one

InChI

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6-/t11-,12+/m0/s1

InChI Key

WDMFHQNUSVLQMS-FSZGTJMISA-N

Isomeric SMILES

CC(=O)/C=C/C=C\1/[C@H]2CC[C@H](C2)C1(C)C

Canonical SMILES

CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Origin of Product

United States

Nomenclature and Isomeric Specificity of Bornelone Compounds

Systematic IUPAC Naming Conventions for (3E,5Z)-Bornelone

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to these conventions, the systematic name for (3E,5Z)-Bornelone is (3E,5Z)-3-(2,6,6-trimethylcyclohex-2-en-1-yl)octa-3,5-dien-2-one. youtube.com This name precisely describes the molecule's structure, indicating the positions of double bonds and substituent groups.

ChEBI (Chemical Entities of Biological Interest) defines bornelone (B1200206) as a diketone that is octa-3,5-diene-2-one substituted by a 2,6,6-trimethylcyclohex-2-en-1-yl group at position 3. The specific isomer, (3E,5Z)-bornelone, is defined as a bornelone with double bonds at the 3- and 5-positions having E- and Z-configurations, respectively.

Isomeric Configurations and Their Chemical Designations

Isomers are molecules that have the same molecular formula but different arrangements of atoms. Stereoisomers, in particular, have the same connectivity but differ in the spatial arrangement of their atoms. The designation "(3E,5Z)-" in Bornelone's name refers to the specific stereochemistry around the double bonds at the 3rd and 5th positions of the octa-3,5-dien-2-one chain.

The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notation is used to describe the absolute configuration of the substituents around a double bond. In (3E,5Z)-Bornelone, the substituents at the C3-C4 double bond are in the E configuration, while those at the C5-C6 double bond are in the Z configuration.

Unique Identifiers and Registry Numbers for (3E,5Z)-Bornelone

To avoid ambiguity, various unique identifiers are assigned to chemical compounds. These identifiers are crucial for database searches and regulatory purposes. For (3E,5Z)-Bornelone, the primary identifiers are its CAS Registry Number and PubChem Compound ID (CID).

The CAS Registry Number for (3E,5Z)-Bornelone is 131862-20-3. The PubChem CID for bornelone is 5353037.

Other important identifiers include the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System), which provide textual representations of the molecular structure.

Identifier TypeIdentifier for (3E,5Z)-Bornelone
CAS Registry Number 131862-20-3
PubChem CID 5353037
InChI InChI=1S/C16H24O2/c1-6-7-8-12(11(2)17)14-10-13(3)9-15(4,5)16(14)18/h6-8,10,14H,9H2,1-5H3/b7-6-,12-8+ youtube.com
SMILES C/C=C\C=C(\C(=O)C)/C1C(C)=CC(C)(C)C1 youtube.com

Synthetic Methodologies and Chemical Derivatization of Bornelone Analogues

Total Synthesis Approaches for (3E,5Z)-Bornelone

The construction of the Bornelone (B1200206) framework, particularly with the required (3E,5Z) configuration, necessitates sophisticated synthetic strategies. These approaches range from multi-step sequences leveraging classic olefination reactions to more direct catalytic methods.

While a direct, one-step synthesis has been reported, a discussion of multi-step strategies is crucial for understanding the challenges of stereochemical control. A hypothetical multi-step synthesis of (3E,5Z)-Bornelone can be envisioned starting from a readily available chiral precursor such as camphor (B46023), which possesses the required bicyclo[2.2.1]heptane core.

A plausible retrosynthetic analysis would disconnect the dienyl ketone side chain, suggesting an olefination reaction as a key step. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are powerful methods for forming carbon-carbon double bonds. libretexts.orgprutor.aiunigoa.ac.in The HWE reaction, in particular, is well-known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. researchgate.netwikipedia.org This makes it an ideal candidate for constructing the (3E) double bond of Bornelone.

The formation of the (5Z) double bond is more challenging. While standard Wittig reactions with non-stabilized ylides can favor Z-alkenes, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, provides a reliable method for the stereoselective synthesis of (Z)-olefins. nrochemistry.com

A proposed multi-step approach is outlined in the table below.

Table 1: Proposed Multi-Step Synthesis of (3E,5Z)-Bornelone

Step Transformation Reagents and Conditions Intermediate/Product
1 Baeyer-Villiger oxidation of (+)-Camphor m-CPBA or other peroxy acids Lactone intermediate
2 Lactone opening and protection Base hydrolysis followed by protection of the carboxylic acid and alcohol Protected hydroxy acid
3 Oxidation of alcohol to aldehyde PCC, Swern, or Dess-Martin oxidation Aldehyde precursor
4 Horner-Wadsworth-Emmons olefination Phosphonate ylide (e.g., triethyl 4-phosphonocrotonate), base (e.g., NaH) Dienyl ester with (E,E) configuration
5 Selective reduction of one ester group DIBAL-H at low temperature Aldehyde for second olefination
6 Still-Gennari olefination Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 Dienyl ketone precursor with (3E,5Z) stereochemistry

This table represents a hypothetical synthetic route based on established organic chemistry principles.

This proposed route highlights how classical reactions can be sequenced to achieve control over the complex stereochemistry of the target molecule. Each step would require careful optimization to ensure high yields and stereoselectivity.

Organometallic reagents are central to many modern synthetic transformations, and their use is critical in several approaches to Bornelone. In the context of the proposed multi-step synthesis, organolithium reagents (like n-BuLi) or Grignard reagents would be essential for preparing the ylides used in Wittig or HWE reactions. libretexts.org

More directly, organopalladium intermediates are at the heart of the most efficient reported synthesis of Bornelone. prutor.ai This reaction involves the coupling of an organometallic species, formed in situ, with an organic halide or triflate. The versatility of organometallic reagents also extends to the potential synthesis of Bornelone analogues, where different organometallic partners could be used to introduce a variety of functional groups. researchgate.net

Catalysis offers elegant and efficient solutions to complex synthetic problems. The development of catalytic processes is key to atom-economical and environmentally benign syntheses. For Bornelone, catalytic methods can be applied to both the formation of the bicyclic scaffold and the installation of the dienyl ketone side chain. While the Bornelone scaffold is naturally derived from camphene (B42988), synthetic routes to similar bicyclic structures often employ catalytic methods like intramolecular Diels-Alder reactions.

The most significant catalytic process directly related to Bornelone synthesis is the palladium-catalyzed cross-coupling reaction. prutor.ai This method creates the dienyl ketone moiety in a single, highly effective step. The catalyst, typically a palladium(II) salt, facilitates the activation of a C-H bond and subsequent coupling with a vinyl ketone. researcher.life The efficiency and selectivity of such catalytic processes often surpass those of traditional stoichiometric reactions. nih.govrsc.org

A highly efficient one-step synthesis of Bornelone has been developed utilizing a palladium(II)-catalyzed direct cross-coupling reaction. prutor.ai This method couples camphene with methyl vinyl ketone to afford Bornelone in a reported 63% yield. prutor.ai This reaction is an example of an oxidative Heck-type reaction, where a C-H bond of an alkene is functionalized.

The reaction is typically carried out using palladium(II) acetate (B1210297) as the catalyst in the presence of an oxidant, such as silver acetate (AgOAc) or copper(II) acetate (Cu(OAc)₂), which is required to regenerate the active Pd(II) catalyst. prutor.airesearcher.life

Table 2: Palladium(II)-Catalyzed Synthesis of Bornelone

Reactant 1 Reactant 2 Catalyst Oxidant Solvent Temperature Yield Reference

This catalytic method represents a significant advancement in the synthesis of dienyl ketones, offering a more atom-economical and direct route compared to traditional multi-step approaches. prutor.airesearchgate.net The reaction demonstrates broad substrate scope, suggesting its potential for the synthesis of various Bornelone analogues. researchgate.net

The control of olefin stereochemistry is a central theme in modern organic synthesis. For a molecule like (3E,5Z)-Bornelone, achieving the correct geometry at both double bonds is non-trivial. As previously mentioned, the Horner-Wadsworth-Emmons reaction is a mainstay for the synthesis of (E)-alkenes with high stereoselectivity. researchgate.netwikipedia.orgnrochemistry.com The thermodynamic stability of the (E)-isomer is the driving force for this selectivity.

The synthesis of (Z)-alkenes often requires more specialized techniques. The Still-Gennari modification of the HWE reaction employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-coordinating bases (like KHMDS) in the presence of a crown ether at low temperatures. nrochemistry.comrsc.org These conditions kinetically favor the formation of the (Z)-alkene.

The Wittig reaction can also provide (Z)-alkenes, particularly when using non-stabilized ylides under salt-free conditions. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide, the aldehyde or ketone, and the reaction conditions. libretexts.orggoogle.com

For conjugated dienes, stereoselective synthesis can also be achieved through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, where the stereochemistry of the starting vinyl halides or vinyl organometallics is retained in the product. chinesechemsoc.orgresearchgate.net

Synthesis of Bornelone Derivatives and Analogues

The synthesis of derivatives and analogues of Bornelone is of interest for exploring structure-activity relationships, particularly for applications such as UV filters. nih.govnih.govunesp.brmdpi.com The functional groups of Bornelone—the ketone and the conjugated diene—provide reactive handles for derivatization.

The ketone functionality can be modified through various standard transformations. For instance, reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol. This alcohol could then be esterified or etherified to produce a range of derivatives. Reaction of the ketone with primary amines would lead to the formation of imine derivatives.

The conjugated diene system is ripe for cycloaddition reactions. A Diels-Alder reaction with a suitable dienophile could be used to construct complex polycyclic analogues. The palladium-catalyzed synthesis method also offers a straightforward route to analogues by varying the starting materials. For example, using different vinyl ketones in the coupling reaction with camphene would lead to analogues with modified side chains. Similarly, using analogues of camphene with different substitution patterns on the bicyclic ring would produce another class of derivatives.

Table 3: Proposed Synthetic Strategies for Bornelone Analogues

Analogue Type Synthetic Strategy Key Reagents
Alcohol Derivative Reduction of the ketone NaBH₄, LiAlH₄
Ester Derivative Esterification of the alcohol derivative Acyl chloride, carboxylic anhydride
Imine Derivative Condensation with a primary amine R-NH₂, acid catalyst
Polycyclic Analogue Diels-Alder reaction of the diene Maleic anhydride, N-phenylmaleimide
Side-Chain Modified Analogue Pd-catalyzed coupling with a different vinyl ketone Ethyl vinyl ketone, Phenyl vinyl ketone

The synthesis of such analogues is crucial for developing a deeper understanding of how the molecule's structure relates to its properties and for the potential discovery of new compounds with enhanced or novel functionalities. beilstein-journals.orgrsc.orgrsc.org

Design Principles for Structural Modification of Bornelone Core

The design of new bornelone analogues is rooted in principles aimed at systematically altering the molecule's properties through structural changes. These modifications are intended to explore the structure-activity relationships (SAR) of the bornelone scaffold. vulcanchem.comnih.gov Key design principles involve the strategic manipulation of stereochemistry, steric bulk, and electronic properties of the core structure.

Stereochemical and Conformational Control : The (3E,5Z) configuration of bornelone's conjugated diene system imposes specific steric and electronic characteristics. vulcanchem.com A primary design principle is the synthesis of other stereoisomers, such as the (3E,5E) configuration, to investigate how changes in geometry affect molecular planarity and π-orbital overlap. vulcanchem.com Such modifications can influence the molecule's interaction with biological targets.

Modulation of the Polyene System : The conjugated dienyl ketone is a key feature of the bornelone core. Design strategies may involve extending or shortening the polyene chain. These changes would directly impact the molecule's lipophilicity and electronic distribution, which are critical factors for its pharmacokinetic profile.

Introduction of Steric Bulk : The introduction of bulky substituents, such as a triisopropylsilyl (TIPS) group, at various positions on the bornelone core is a common strategy. rsc.org This can serve multiple purposes, including enhancing stereoselectivity during synthesis and probing the steric tolerance of potential binding sites. rsc.org

Electronic Modification : The electronic nature of the bornelone core can be fine-tuned by adding electron-donating groups (EDG) or electron-withdrawing groups (EWG). rsc.org This principle is borrowed from SAR studies of similar scaffolds, like benzylideneacetophenones, where such substitutions significantly influence activity. nih.gov For instance, adding substituents to the cyclic portion of the molecule or modifying the terminal group of the polyene chain could alter the reactivity of the carbonyl group and the diene system.

Methodologies for Introducing Substituents and Functional Groups

The introduction of new substituents and functional groups onto the bornelone scaffold relies on a range of modern and classic organic synthesis reactions. The dienyl ketone structure offers multiple reactive sites for modification.

Palladium(II)-catalyzed cross-coupling reactions are a powerful tool for synthesizing the dienyl ketone core and for introducing substituents. rsc.org An efficient method involves the direct cross-coupling between simple alkenes and vinyl ketones, a process that has been successfully applied to the synthesis of bornelone itself. rsc.orgresearchgate.net This methodology is tolerant of various functional groups and can be used to introduce a wide array of substituents by varying the alkene coupling partner. rsc.org For example, the use of bulky protecting groups like TIPS has been shown to improve the E/Z selectivity of the coupling reaction. rsc.org

Beyond palladium catalysis, other transition metals like ruthenium have been used for selective redox reactions that could be applicable for modifying the bornelone structure. dntb.gov.ua Classic organic reactions also provide a robust toolkit for derivatization. msu.edu Given the presence of a ketone, reactions that form carbon-carbon bonds via enolate intermediates are particularly relevant. msu.edu These include:

Alkylation of Enolates : The carbon atom alpha to the carbonyl group can be deprotonated to form an enolate, which can then be alkylated with various electrophiles to introduce new carbon-based substituents.

Aldol Condensations : The enolate of bornelone could be reacted with various aldehydes or ketones to extend the carbon framework.

The conjugated diene system is also a handle for functionalization, susceptible to electrophilic addition reactions. vulcanchem.com

The table below summarizes potential methodologies for introducing substituents to the bornelone core.

MethodologyReagents & ConditionsType of Substituent/Functional Group IntroducedPotential Site of Modification
Pd(II)-Catalyzed Cross-CouplingPd(OAc)₂, various alkenes, vinyl ketonesAlkyl and aryl groupsFormation of the dienyl ketone backbone
Enolate AlkylationBase (e.g., LDA), alkyl halidesAlkyl groupsAlpha-carbon to the ketone
Aldol CondensationBase or acid, aldehydes/ketonesβ-hydroxy ketone, followed by dehydration to α,β-unsaturated ketoneAlpha-carbon to the ketone
Electrophilic AdditionElectrophiles (e.g., halogens, H-X)Halogens, hydroxyl groups, etc.Conjugated diene system

Hybridization Approaches in Bornelone Derivative Synthesis

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.comresearchgate.net This approach aims to produce compounds with potentially improved affinity, better selectivity, or a multi-target mechanism of action compared to the individual parent molecules. mdpi.com The bornelone core, as a structurally distinct terpene-like scaffold, is a candidate for inclusion in such hybrid structures.

The design of a bornelone hybrid would involve identifying a second pharmacophore that complements a potential activity profile. For example, given that many terpenoid structures exhibit anti-inflammatory properties, bornelone could be hybridized with other known anti-inflammatory agents. vulcanchem.commdpi.com The two molecular entities can be joined directly or, more commonly, via a linker or spacer. mdpi.com

A prominent method for creating such hybrids is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which forms a stable 1,2,3-triazole ring as the linker. mdpi.com This reaction is highly efficient and specific, making it a valuable tool for connecting complex molecular fragments. mdpi.com To apply this to bornelone, one would first need to introduce either an azide (B81097) or an alkyne functional group onto the bornelone core. This could be achieved through standard functional group interconversion reactions. The modified bornelone would then be reacted with a partner molecule bearing the complementary functional group.

The table below outlines a theoretical framework for the design of bornelone-based hybrids.

Bornelone CorePotential Partner PharmacophoreLinking Strategy/LinkerPotential Rationale
BorneloneIbuprofen (NSAID)Ester or 1,2,3-TriazoleCreating a dual-action anti-inflammatory agent
BorneloneCoumarin1,2,3-TriazoleCombining two scaffolds with known diverse biological activities nih.gov
BornelonePiperazine (B1678402) MoietyThiourea or Amide LinkageExploring scaffolds known to enhance potency in other compound series mdpi.com

By leveraging these hybridization strategies, novel chemical structures incorporating the bornelone core can be synthesized for further investigation.

Mechanistic Investigations of 3e,5z Bornelone S Interactions in Vitro

Elucidation of Molecular Mechanisms in Biological Systems

No studies were identified that have elucidated the molecular mechanisms of (3E,5Z)-Bornelone in any biological system in vitro. Research in this area would typically involve identifying the specific molecular targets with which the compound interacts to exert a biological effect.

In Vitro Studies of Cellular Processes Modulation by Bornelone (B1200206)

There is no available research on the modulation of cellular processes by (3E,5Z)-Bornelone in in vitro models. Such studies would investigate the compound's effects on fundamental cellular activities like proliferation, apoptosis, differentiation, and migration.

Biomolecular Interaction Profiling of (3E,5Z)-Bornelone

A biomolecular interaction profile for (3E,5Z)-Bornelone has not been established in the scientific literature. This type of research would involve screening the compound against a panel of proteins, nucleic acids, or other biomolecules to identify specific binding partners.

Signaling Pathway Analysis in Response to Bornelone Exposure (In Vitro)

There are no published in vitro studies analyzing the signaling pathways affected by exposure to (3E,5Z)-Bornelone. This would entail investigating how the compound might influence specific intracellular communication networks that govern cellular function.

Epigenetic Modulatory Effects of Bornelone (In Vitro Contexts)

The potential for (3E,5Z)-Bornelone to exert epigenetic modulatory effects has not been explored in any available in vitro research. Such investigations would focus on whether the compound can induce changes in DNA methylation, histone modification, or non-coding RNA expression.

In Vitro Biological Activity Evaluation of 3e,5z Bornelone and Its Derivatives

Antimicrobial Activity Studies

(3E,5Z)-Bornelone has been noted in scientific and patent literature for its potential antimicrobial properties. It is a polyene compound, a class of molecules that includes potent antifungal agents. rsc.orgresearchgate.net Its primary documented application is as a UV absorber in cosmetic formulations. thegoodscentscompany.com

The classification of (3E,5Z)-Bornelone as a polyene suggests potential antifungal capabilities. rsc.orgresearchgate.net It has been listed as a substance with potential antifungal activity. beilstein-journals.org However, similar to its antibacterial profile, specific in vitro data from antifungal susceptibility testing, such as MIC values against pathogenic fungi like Candida or Aspergillus species, are not detailed in the available research. Consequently, a data table illustrating its antifungal potency cannot be provided.

Antiprotozoal Activity Investigations (e.g., Trypanocidal)

Investigations into the antiprotozoal activity of (3E,5Z)-Bornelone have not been reported in the surveyed scientific literature. Extensive research exists on various chemical scaffolds with trypanocidal activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.comscielo.br However, (3E,5Z)-Bornelone is not mentioned among the compounds investigated for these effects. Therefore, its potential as a trypanocidal agent remains uncharacterized.

Enzyme Inhibition Profiling (In Vitro)

The mechanism of action for (3E,5Z)-Bornelone has not been elucidated, and specific enzyme inhibition studies are not available in the reviewed literature.

There is no scientific evidence from the search results linking (3E,5Z)-Bornelone to the inhibition of specific enzymes such as sterol 14α-demethylase or cruzain. Sterol 14α-demethylase is a key enzyme in fungal ergosterol (B1671047) biosynthesis and a common target for azole antifungal drugs. patsnap.comontosight.airesearchgate.net Cruzain is a major cysteine protease of Trypanosoma cruzi and a validated target for the development of drugs against Chagas disease. beilstein-journals.orgnih.govresearchopenworld.com While inhibitors of these enzymes are well-documented, (3E,5Z)-Bornelone has not been identified as one of them.

As no specific enzyme target for (3E,5Z)-Bornelone has been identified, studies on its inhibition kinetics and binding affinity are absent from the scientific literature. The characterization of an inhibitor typically involves determining parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) through kinetic assays. arxiv.orgnumberanalytics.com Such detailed mechanistic studies have not been conducted or published for (3E,5Z)-Bornelone.

High-Throughput Screening (HTS) in Early Biological Assessment

High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. This automated, quantitative approach allows researchers to identify "hit" compounds that can be further optimized into lead candidates. In the context of anticancer drug discovery, HTS is used to screen compound libraries for agents that inhibit the proliferation of cancer cells. nih.gov

A key advantage of HTS is its ability to test thousands of compounds in a concentration-response format, providing data on both the potency (the concentration required to elicit a response, often expressed as IC50) and the efficacy (the maximum response) of each compound. nih.gov This method has been successfully applied to identify novel anticancer agents from diverse chemical libraries, including collections of clinically approved drugs and bioactive compounds, which can accelerate the process of drug repurposing. nih.gov

For instance, a quantitative high-throughput screening (qHTS) of a pharmaceutical collection containing 2,816 compounds was performed on a thyroid cancer cell line. nih.gov This screen identified 244 active compounds, with 40 showing high-confidence activity. nih.gov Of these, 16 agents demonstrated an efficacy greater than 60% and IC50 values in the nanomolar range, highlighting the power of HTS to uncover potent antiproliferative agents from various therapeutic categories. nih.gov

While direct HTS data for camphor (B46023) or bornane derivatives in a large-scale public screen is not prominently detailed, the National Cancer Institute (NCI) employs a comprehensive screening program where new chemical entities are tested against a panel of 60 human cancer cell lines at an initial single high dose (typically 10 µM). mdpi.com This approach serves as an initial high-throughput filter. Compounds showing significant growth inhibition are then selected for more detailed five-dose concentration testing to determine their potency and selectivity across different cancer types. mdpi.com This tiered screening process is a practical application of HTS principles to prioritize compounds for further development. Azatetracyclic derivatives, for example, were evaluated using this NCI screen, which identified azide-containing compounds as the most active, leading to more detailed dose-response studies. mdpi.com

The methodology often involves assays that measure cell proliferation or viability, such as those quantifying DNA replication (e.g., using EdU incorporation) or metabolic activity. nih.gov High-content analysis (HCA) can be integrated with HTS to provide more detailed, single-cell-based information on a compound's effects, such as inducing cell cycle arrest or apoptosis. nih.gov

Evaluation of Antiproliferative Activity (In Vitro, on Derivatives)

Following initial identification through screening, promising compounds undergo more detailed in vitro evaluation to confirm and characterize their antiproliferative activity. This involves treating various cancer cell lines with a range of concentrations of the derivative to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Research into camphor and its derivatives has revealed significant antiproliferative potential against several human cancer cell lines. For example, novel camphor-based thiazoles showed broad-spectrum antiproliferative activity against human leukemia (MV4-11), lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and urinary bladder carcinoma (UMUC-3) cells, with IC50 values in the low micromolar range (4.59–9.86 μM). researchgate.net Further investigation into specific derivatives revealed that they could induce cell cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspase-3 in A549 lung cancer cells. researchgate.net

Similarly, studies on essential oils from Cinnamomum longepaniculatum (oil camphor) found that its major components, including safrole and α-terpineol, induced significant apoptosis or necrosis in human A549 lung cancer and MCF-7 breast cancer cells. e-century.us Safrole, in particular, demonstrated potent activity with IC50 values of 10.50 µg/mL on A549 cells and 22.21 µg/mL on MCF-7 cells. e-century.us

The antiproliferative effects of various bornane and camphor derivatives from several studies are summarized in the interactive table below.

Table 1: Summary of in vitro antiproliferative activity of selected camphor and bornane derivatives.

Further studies have explored the structure-activity relationship (SAR) to enhance potency. Ferrocene-containing camphor sulfonamides were synthesized and tested against lung cancer cell lines (A549 and H1299). nih.gov One derivative, CC-78, which had a piperazine (B1678402) group, showed enhanced cytotoxic effects compared to its tert-butyl analogue (DK-164), an effect attributed to better solubility and bioavailability. nih.gov These findings underscore the importance of chemical modification in optimizing the biological activity of the core camphor structure.

The mechanism of action for these compounds often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle. For example, the essential oil from oil camphor was found to up-regulate cell-cycle-related proteins p53 and p21, leading to cell cycle arrest. e-century.us This detailed mechanistic work is crucial for understanding how these derivatives exert their anticancer effects and for their future development as therapeutic agents.

Structure Activity Relationship Sar Studies of 3e,5z Bornelone

Systematic Modification of Bornelone (B1200206) Core and Substituent Effects

SAR studies involve the systematic alteration of a molecule to map the impact of these changes on biological activity. researchgate.net For bornelone analogues, this includes modifying the rigid bicyclo[2.2.1]heptane framework, the ketone functional group, and the conjugated diene system. vulcanchem.com

Research on similar chemical scaffolds, such as oxazolidinones, has demonstrated that even minor substituent conversions can significantly impact antibacterial activity. nih.gov For instance, converting an acetylaminomethyl moiety into other functional groups or elongating a methylene (B1212753) chain was found to decrease antibacterial effects. nih.gov Conversely, replacing a carbonyl oxygen with a thiocarbonyl sulfur enhanced in vitro activity. nih.gov These findings suggest that similar modifications to the bornelone structure could yield a wide range of biological responses.

A hypothetical SAR study on bornelone might involve the modifications shown in the table below, with the expected impact on activity based on general principles.

Modification Site Substituent Change Potential Impact on Activity
Ketone GroupReduction to alcoholMay decrease activity if H-bonding as an acceptor is crucial.
Ketone GroupReplacement with thioketoneCould enhance lipophilicity and alter binding affinity. nih.gov
Bicyclic CoreIntroduction of hydroxyl groupsMay increase polarity and introduce new H-bonding sites.
Bicyclic CoreAddition of bulky alkyl groupsCould enhance hydrophobic interactions but may cause steric hindrance. chemrxiv.org
Diene SystemSaturation of double bondsWould alter the planarity and electronic conjugation, likely reducing activity. vulcanchem.com

Identification of Pharmacophoric Features for Desired Activity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. researchgate.net Identifying these features is crucial for designing new, potent drugs. nih.gov Key pharmacophoric features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and charged groups. ijpsonline.comnih.gov

For a molecule like bornelone, the key pharmacophoric features would likely include:

The Carbonyl Oxygen: Acting as a hydrogen bond acceptor. ijpsonline.com

The Bicyclic Ring System: Providing a rigid, hydrophobic scaffold that dictates the orientation of other functional groups. vulcanchem.com

The Conjugated Diene System: This planar system contributes to the molecule's electronic properties and can be involved in π-π stacking or other non-covalent interactions. vulcanchem.com

The process of pharmacophore mapping involves superimposing active compounds to identify common features and their spatial relationships. nih.govijpsonline.com In structure-based design, the known binding site of a target protein is used to define the essential interaction points. nih.gov For bornelone, understanding its target would allow for precise mapping of how its ketone and hydrocarbon framework fit into the receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bornelone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. wikipedia.org The resulting mathematical model can then be used to predict the activity of new, unsynthesized analogues. wikipedia.orgmdpi.com

The QSAR process involves several steps:

Data Set Selection: A series of bornelone analogues with measured biological activities (e.g., IC50 values) would be compiled. mdpi.com

Descriptor Calculation: Molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for each analogue. ijpsr.com

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. chemmethod.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. ijpsr.com

For instance, a QSAR study on diarylaniline derivatives successfully created a model to predict anti-HIV-1 activity by finding a correlation between biological activity and descriptors like molecular weight, polar surface area, and lipophilicity. chemmethod.com Similarly, a 5D-QSAR model for combretastatin (B1194345) analogues, which also feature aromatic rings, proved highly predictive for their tubulin assembly inhibition. nih.gov A similar approach for bornelone analogues could provide valuable insights for designing compounds with enhanced activity.

Stereochemical Influences on Bornelone's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. numberanalytics.com Different stereoisomers of a chiral drug can have vastly different potencies, metabolic pathways, and toxicities because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one isomer. solubilityofthings.commdpi.com

Studies on other complex molecules have confirmed the profound impact of stereochemistry. For example, research on oleandomycin (B1677203) derivatives showed that altering the stereochemistry at specific carbon atoms had a major influence on both antibacterial and anti-inflammatory activity. nih.gov Similarly, for the natural product 3-Br-acivicin, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by the target organism. mdpi.com

Therefore, the specific (3E,5Z) configuration of bornelone is not trivial; it is a critical determinant of its biological function. Any change to this stereochemistry would likely alter its interaction with its target, potentially leading to a significant change in potency or even a complete loss of activity.

Theoretical and Computational Chemistry Applications in Bornelone Research

Molecular Modeling and Simulation of (3E,5Z)-Bornelone

Molecular modeling and simulation serve as a computational microscope to visualize and understand the behavior of molecules at an atomic level. taylorfrancis.com These techniques are instrumental in exploring the structural and energetic properties of (3E,5Z)-Bornelone.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of (3E,5Z)-Bornelone. rsdjournal.orgwikipedia.org DFT methods can be used to calculate a wide range of molecular attributes by solving the electronic Schrödinger equation, providing insights into the molecule's reactivity and stability. sioc-journal.cnaps.org

For (3E,5Z)-Bornelone, DFT calculations could map its electronic landscape. vulcanchem.com This would involve determining properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

A hypothetical table of DFT-calculated electronic properties for (3E,5Z)-Bornelone is presented below to illustrate the type of data that would be generated.

PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates the ability to donate an electron.
Energy of LUMO-1.2 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DProvides insight into the molecule's polarity.

These calculations can also be extended to predict spectroscopic properties, such as infrared and Raman spectra, which can aid in the experimental characterization of the compound. rsdjournal.orgmpg.de

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of (3E,5Z)-Bornelone would involve identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. researchgate.netresearchgate.net This is particularly important for a molecule with a flexible side chain attached to a rigid bicyclic core.

By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be constructed. d-nb.infoprinceton.edu This landscape maps the energy of the molecule as a function of its geometry, with valleys representing stable conformers and peaks representing the energy barriers between them. d-nb.info Quantum-chemical methods can be employed to calculate the energies of these different conformations. researchgate.net

The results of a conformational analysis would reveal the preferred three-dimensional shape of (3E,5Z)-Bornelone in different environments, which is essential for understanding its interactions with other molecules, including biological receptors.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bmrat.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as (3E,5Z)-Bornelone, might interact with a protein target. researchgate.netjournaljpri.comnih.govorientjchem.org

Ligand-Protein Interaction Prediction

In the context of (3E,5Z)-Bornelone, molecular docking could be used to screen a library of known protein structures to identify potential biological targets. researchgate.netjournaljpri.comnih.gov The process involves placing the 3D structure of (3E,5Z)-Bornelone into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction.

The types of interactions predicted by docking studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these interactions is key to understanding the mechanism of action of a potential drug molecule.

A hypothetical table illustrating the results of a docking study for (3E,5Z)-Bornelone with a hypothetical protein target is shown below.

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Hypothetical Kinase A-8.5LEU83, VAL91, PHE148Hydrophobic
Hypothetical Receptor B-7.2SER122, THR125Hydrogen Bonds
Hypothetical Enzyme C-9.1TYR201, TRP234Pi-Pi Stacking

Active Site Characterization

Once a potential protein target is identified, molecular docking can provide detailed insights into the characteristics of the binding site. journaljpri.com By analyzing the docked pose of (3E,5Z)-Bornelone, researchers can identify the specific amino acid residues in the protein's active site that are crucial for binding. This information is invaluable for understanding the structural basis of the ligand's activity and for designing more potent and selective analogues.

In Silico Screening and Virtual Library Design for Bornelone (B1200206) Analogues

Building upon the insights gained from molecular modeling and docking, computational chemistry can be further utilized to design and screen virtual libraries of (3E,5Z)-Bornelone analogues. journaljpri.com

In silico screening allows for the rapid evaluation of a large number of virtual compounds for their potential to bind to a specific target. nih.govmdpi.com This process can help to prioritize which analogues to synthesize and test experimentally, saving significant time and resources.

Furthermore, by understanding the structure-activity relationships (SAR) from the initial docking studies, new analogues with improved binding affinity or other desirable properties can be designed. For example, if a particular region of the (3E,5Z)-Bornelone molecule is found to be important for binding, modifications can be made to that region to enhance the interaction. This iterative process of computational design, screening, and experimental validation is a cornerstone of modern drug discovery. biorxiv.org

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of compounds like (3E,5Z)-Bornelone is a key area of computational chemistry. These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a molecule and its biological effect. frontiersin.orgmdpi.com

Detailed Research Findings

Research on analogous structures, such as other terpenoids and molecules with a bicyclo[2.2.1]heptane backbone, has demonstrated the utility of predictive modeling in identifying potential therapeutic agents. For instance, studies on diterpenes have successfully used Partial Least Squares (PLS) models to predict anticancer activity. researchgate.net Similarly, 3D-QSAR models have been developed for derivatives of the bicyclo[2.2.1]heptane system to predict their inhibitory activity against various enzymes. researchgate.netacs.org

These models typically rely on calculating a range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. By correlating these descriptors with experimentally determined biological activities for a set of known compounds, a predictive model can be built. mdpi.commdpi.com This model can then be used to estimate the activity of new, untested compounds like (3E,5Z)-Bornelone.

For example, a hypothetical QSAR study on a series of bornelone derivatives for antimicrobial activity might involve the following steps:

Data Set Collection: A series of bornelone analogs with varying structural modifications would be synthesized and their antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) would be experimentally determined.

Molecular Descriptor Calculation: For each compound in the series, a wide range of theoretical molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find the best correlation between the calculated descriptors and the measured antimicrobial activity. imrpress.com

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested to ensure its reliability. nih.gov

Molecular docking is another powerful computational technique that could be applied to (3E,5Z)-Bornelone. This method predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. jpionline.orgresearchgate.net By simulating the interaction between (3E,5Z)-Bornelone and the active site of a known antimicrobial or anticancer target, researchers could estimate its binding affinity and potential inhibitory activity. researchgate.netmdpi.com

While specific data tables for "(3E,5Z)-Bornelone" are not available due to a lack of published research, the following tables illustrate the type of data that would be generated and analyzed in such a predictive modeling study.

Table 1: Hypothetical Molecular Descriptors for a Series of Bornelone Analogs

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Biological Activity (pIC50)
Analog 1204.313.517.15.2
Analog 2218.343.817.15.5
Analog 3234.343.326.36.1
Analog 4248.373.626.36.4
Analog 5220.354.117.15.8

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Hypothetical Molecular Docking Results of (3E,5Z)-Bornelone Against Various Biological Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
Enzyme A (e.g., a bacterial enzyme)XXXX-8.5Tyr123, Phe256, Leu3011.2
Enzyme B (e.g., a human cancer-related enzyme)YYYY-7.9Val56, Ile102, Trp1583.5
Receptor C (e.g., a G-protein coupled receptor)ZZZZ-6.2Ser89, Thr145, Met21015.7

This table is for illustrative purposes only and does not represent actual experimental data.

The development and application of such predictive models are crucial for guiding the synthesis of new derivatives of (3E,5Z)-Bornelone with potentially enhanced biological activities, thereby accelerating the discovery of new therapeutic agents. frontiersin.orgjournalsarjnp.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Bornelone Research

Spectroscopic Methods for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for piecing together the carbon-hydrogen framework. rsc.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. For Bornelone (B1200206), (3E,5Z)-, specific signals would be expected for the protons in the bicyclic [2.2.1]heptane system, the gem-dimethyl groups, the vinylic protons of the conjugated diene system, and the methyl group of the ketone moiety. The coupling constants (J-values) between the vinylic protons are particularly important for confirming the E and Z geometry of the double bonds.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. researchgate.net Signals for Bornelone, (3E,5Z)- would include those for the carbonyl carbon, the sp²-hybridized carbons of the diene, and the sp³-hybridized carbons of the rigid bicyclic skeleton. While specific experimental data for (3E,5Z)-Bornelone is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for Bornelone, (3E,5Z)- This table is based on theoretical values and data from structurally similar compounds.

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)Notes
C=O¹³C NMR198-205Typical range for α,β-unsaturated ketones.
C=C (diene)¹³C NMR120-160Multiple signals expected for the four sp² carbons in the conjugated system.
Bicyclic carbons¹³C NMR20-60Signals corresponding to the sp³ carbons of the norbornane-type frame.
H-C=C (vinylic)¹H NMR5.5-7.5Complex multiplet patterns due to coupling. J-values are critical for stereochemistry.
H-C-C=O (methyl)¹H NMR2.1-2.4Singlet for the acetyl methyl group.
Bicyclic protons¹H NMR1.0-2.8Overlapping signals from the rigid bicyclic structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically with an error of less than 5 ppm). chromatographyonline.comresearchgate.net This precision allows for the calculation of a unique molecular formula.

For Bornelone, (3E,5Z)-, with a molecular formula of C₁₄H₂₀O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass. nih.gov This analysis provides strong evidence for the compound's identity and helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. researchgate.net

Table 2: HRMS Data for Confirmation of Bornelone, (3E,5Z)-

ParameterValueSource/Method
Molecular FormulaC₁₄H₂₀O-
Calculated Monoisotopic Mass204.151415 DaCalculation
Hypothetical HRMS Result [M+H]⁺205.15889 DaExperimental
Mass Accuracy< 5 ppmInstrumental Analysis chromatographyonline.com

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of Bornelone, (3E,5Z)- from reaction mixtures and the analysis of its purity. These techniques separate compounds based on differential partitioning between a stationary phase and a mobile phase.

For preparative purposes, column chromatography using silica (B1680970) gel is a standard and effective method for separating terpenoid-like compounds and their isomers. rsc.org The polarity of the solvent system (mobile phase) can be adjusted to achieve optimal separation of the desired (3E,5Z)- isomer from other geometric isomers (e.g., 3Z,5Z; 3E,5E; 3Z,5E) and byproducts. Furthermore, specialized techniques such as forming urea (B33335) inclusion complexes have been successfully used to separate (3E,5Z)-alkadienoates from other isomers, a method that could potentially be adapted for Bornelone. nih.gov

For analytical assessment of purity, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is frequently employed. rsc.org This technique offers high resolution and sensitivity for volatile compounds like Bornelone, allowing for the quantification of impurities.

Chiral Analysis for Stereoisomeric Purity

The Bornelone molecule possesses a bicyclo[2.2.1]heptane framework which contains chiral centers. nih.gov Specifically, the IUPAC name (E,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one indicates a specific enantiomer. nih.gov Therefore, verifying the stereoisomeric purity is not just about separating geometric isomers but also enantiomers.

Chiral analysis is performed using specialized chromatographic techniques where the stationary phase is itself chiral. gcms.cz

Chiral Gas Chromatography (GC): This method uses capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin. These columns can differentiate between enantiomers, providing distinct retention times for each, which is essential for determining the enantiomeric excess (e.e.) of the target compound. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for separating enantiomers. It utilizes columns packed with a chiral stationary phase, such as those based on cellulose (B213188) or amylose (B160209) derivatives. lcms.cz By selecting the appropriate chiral column and mobile phase, baseline separation of the enantiomers of Bornelone can be achieved, allowing for accurate purity assessment. mestrelab.com

These chiral separation methods are critical for ensuring that a sample of Bornelone, (3E,5Z)- consists of a single, desired stereoisomer, which is vital for any subsequent application or study.

Future Perspectives and Emerging Research Avenues for 3e,5z Bornelone

Exploration of Novel Synthetic Pathways

The targeted synthesis of (3E,5Z)-Bornelone with high stereochemical purity presents a significant challenge and a key area for future research. While no direct synthesis is currently documented for this specific isomer, strategies used for analogous compounds offer a roadmap for its potential construction.

Future synthetic exploration could focus on:

Stereoselective Methodologies : Developing methods that precisely control the geometry of the double bonds is crucial. Research into stereoselective synthesis of E and Z isomers of other complex molecules has shown that the choice of synthetic route can yield specific isomers with high selectivity. tsijournals.com For instance, strategies involving palladium(II)-catalyzed reactions have been used in the synthesis of dienyl ketones like bornelone (B1200206), and refining these methods could offer stereocontrol. researchgate.net

Boron-Mediated Cyclization : Adapting protocols from related stereoisomers, such as (3E,5E)-Bornelone, could be a viable approach. vulcanchem.com This might involve designing a specific dienyl ketone precursor and utilizing boron reagents to facilitate a stereoselective cyclization, with temperature control being a key factor in achieving the desired Z-configuration at the C5-position. vulcanchem.com

Orthogonal Strategies : For complex molecules with multiple stereocenters, such as certain peptides, regioselective strategies using different protecting groups (e.g., Trt, Acm, Mob) allow for the controlled formation of specific bonds. mdpi.com A similar conceptually advanced approach could be envisioned for assembling the intricate structure of (3E,5Z)-Bornelone.

Proposed Synthetic StrategyRationalePotential Key Factors
Stereoselective CatalysisTo gain precise control over the E/Z configuration of the double bonds.Choice of catalyst (e.g., Palladium-based), ligand design.
Boron-Mediated CyclizationAdapting known methods for similar carbocycles. vulcanchem.comPrecursor design, low-temperature conditions. vulcanchem.com
Orthogonal Protecting GroupsTo enable stepwise, controlled formation of the molecule's key features.Selection of compatible protecting groups, order of deprotection. mdpi.com

Discovery of New Biological Targets and Mechanisms

The biological activities of (3E,5Z)-Bornelone remain uncharacterized. However, the known pharmacology of its parent compound, borneol, and related derivatives provides a fertile ground for hypothesis-driven investigation. Borneol and its esters exhibit a wide range of activities, including anti-inflammatory, antimicrobial, antiviral, and analgesic effects. researchgate.netnih.govresearchgate.net These activities are often attributed to the bicyclic terpene scaffold. nih.gov

Future research should aim to:

Screen for Bioactivity : Initial studies would involve screening (3E,5Z)-Bornelone against a panel of biological targets to identify potential therapeutic areas. Based on the activities of related compounds, initial screens could focus on inflammatory pathways (e.g., NF-κB, COX-2), microbial targets, and viral replication machinery. vulcanchem.comnih.gov

Elucidate Mechanisms of Action : Once a biological activity is identified, subsequent research must focus on the specific molecular mechanism. For example, if anti-inflammatory effects are observed, studies would be needed to determine if the compound modulates key signaling proteins like Tumor necrosis factor-α (TNF-α) or interleukins, similar to how borneol's mechanisms are being investigated. nih.gov

Structure-Activity Relationship (SAR) Studies : The (3E,5Z) configuration likely imparts distinct steric and electronic properties compared to other stereoisomers. vulcanchem.com SAR studies, comparing the activity of different bornelone isomers, would be essential to understand how the specific double bond geometry influences biological target engagement and potency.

Potential Biological ActivityRationale based on Related CompoundsPotential Molecular Targets
Anti-inflammatoryBorneol and its derivatives are known anti-inflammatory agents. researchgate.netnih.govresearchgate.netCOX-2, NF-κB, TNF-α. vulcanchem.comnih.gov
AntimicrobialTerpenes often disrupt microbial membranes; borneol has established antimicrobial effects. vulcanchem.comresearchgate.netBacterial or fungal cell membranes.
AntiviralBorneol derivatives have shown activity against influenza and other viruses. nih.govViral entry or replication enzymes.

Development of Advanced Computational Models

Computational chemistry offers powerful tools to predict the properties of (3E,5Z)-Bornelone and guide experimental research, saving significant time and resources.

Key computational approaches would include:

Density Functional Theory (DFT) : DFT simulations can be used to model the electronic landscape and geometry of (3E,5Z)-Bornelone. Such models can help understand the stability of the isomer and predict its reactivity, providing insights that could guide synthetic efforts. vulcanchem.com Computational studies on similar terpenes suggest that the double bond configuration significantly influences torsional strain and π-orbital overlap, which are critical for reactivity. vulcanchem.com

Molecular Docking : Once potential biological targets are identified, molecular docking simulations can predict how (3E,5Z)-Bornelone binds to these proteins. This can help prioritize experimental screening and provide a structural basis for any observed biological activity.

Artificial Intelligence (AI) and Machine Learning (ML) : As more data on (3E,5Z)-Bornelone and related compounds become available, AI and ML algorithms could be trained to predict biological activities, identify potential off-target effects, and even design novel derivatives with improved properties. nih.gov These platforms can analyze vast datasets to link chemical structures to pharmacological profiles. nih.gov

Integration with Modern Drug Discovery Platforms

For (3E,5Z)-Bornelone to progress from a chemical curiosity to a potential therapeutic lead, it must be integrated into modern drug discovery pipelines. nlorem.org

Future directions for this integration include:

High-Throughput Screening (HTS) : The development of a robust and scalable synthesis for (3E,5Z)-Bornelone would enable its inclusion in HTS campaigns, where it could be tested against thousands of biological targets simultaneously.

DNA-Encoded Libraries (DELs) : The core scaffold of bornelone could potentially be incorporated into DELs. This technology allows for the rapid synthesis and screening of massive libraries of compounds to find starting points for small molecule drug discovery. scilifelab.se

Chemically Induced Proximity Platforms : Advanced drug discovery modalities like PROTACs (Proteolysis Targeting Chimeras) utilize small molecules to bring a target protein and an E3 ligase into proximity, leading to the degradation of the target. imperial.ac.uk While a significant leap, future research could explore if the bornelone scaffold could be developed into a ligand for a protein of interest or even a novel E3 ligase, making it a component in this cutting-edge therapeutic strategy. imperial.ac.uk

Drug Discovery PlatformApplication for (3E,5Z)-BorneloneObjective
High-Throughput Screening (HTS)Screening the compound against large target panels.Broadly identify novel biological activities.
DNA-Encoded Libraries (DELs)Using the bornelone scaffold as a building block for new libraries. scilifelab.seDiscover novel derivatives with high target affinity.
PROTACs / Molecular GluesEngineering bornelone-based molecules to induce protein degradation. imperial.ac.ukDevelop novel therapeutics for previously "undruggable" targets.

Q & A

Q. How can researchers verify the purity and structural integrity of Bornelone, (3E,5Z)- post-synthesis?

  • Methodological Answer : To confirm purity, use high-performance liquid chromatography (HPLC) with a reverse-phase column and UV detection, comparing retention times against standards. Structural integrity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm isomer-specific proton environments and carbon frameworks. Mass spectrometry (MS) further corroborates molecular weight. Cross-reference spectral data with literature or computational predictions (e.g., density-functional theory (DFT)-generated NMR shifts) to resolve ambiguities . Maintain detailed records of experimental conditions (solvent, temperature) for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing Bornelone, (3E,5Z)-, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches) and compare with DFT-simulated spectra .
  • NMR Spectroscopy : Use 2D techniques (COSY, HSQC) to resolve overlapping signals and assign stereochemistry. Integrate DEPT-135 to distinguish CH₂ groups.
  • UV-Vis Spectroscopy : Analyze conjugation patterns in the (3E,5Z)-isomer.
    Tabulate observed vs. predicted signals (Table 1) and quantify deviations to assess isomer purity .
Technique Key Peaks Predicted (DFT) Observed Deviation
¹H NMR5.8 ppm (d, J=15 Hz)5.7 ppm5.75 ppm+0.05 ppm
IR1680 cm⁻¹ (C=O)1675 cm⁻¹1678 cm⁻¹+3 cm⁻¹

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the thermodynamic properties of Bornelone, (3E,5Z)-, and what are common sources of discrepancy between theoretical and experimental data?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate Gibbs free energy, enthalpy of formation, and isomer stability. Discrepancies often arise from:
  • Solvent Effects : Implicit solvent models (e.g., PCM) may inadequately capture specific interactions.
  • Vibrational Contributions : Anharmonicity in low-frequency modes can skew entropy calculations.
    Validate predictions using calorimetry (e.g., DSC for enthalpy) and compare with gas-phase MS data. Address contradictions by refining computational parameters (e.g., exact-exchange ratios) .

Q. What experimental design considerations are critical when investigating the isomer-specific reactivity of Bornelone, (3E,5Z)- under varying conditions?

  • Methodological Answer :
  • Controlled Variables : Maintain strict temperature/pH control to isolate isomer-specific pathways.
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction intermediates.
  • Cross-Validation : Compare results with (3E,5E)- and (3Z,5Z)- isomers to rule out non-specific effects.
    Design a fractional factorial experiment (Table 2) to test interactions between variables (e.g., solvent polarity, light exposure). Use ANOVA to identify significant factors .
Factor Level 1 Level 2 Response (Reaction Rate)
Solvent (Dielectric)Acetone (ε=20.7)Hexane (ε=1.9)0.45 ± 0.02 s⁻¹
Light (365 nm)ExposedDark0.12 ± 0.01 s⁻¹

Q. How should researchers address contradictions between computational predictions and experimental observations in Bornelone’s properties?

  • Methodological Answer :
  • Sensitivity Analysis : Vary DFT parameters (e.g., basis set size, functional choice) to quantify uncertainty.
  • Experimental Replication : Repeat measurements using alternative techniques (e.g., X-ray crystallography for bond lengths).
  • Meta-Analysis : Aggregate literature data (using Boolean search strategies: ("Bornelone" OR "3E,5Z") AND ("DFT" OR "thermodynamics")) to identify systematic biases .

Methodological Guidance for Literature Reviews

  • Boolean Search Example :
    ("Bornelone" OR "(3E,5Z)-isomer") AND ("synthesis" OR "degradation") NOT ("industrial production") filters out non-academic sources. Use databases like Web of Knowledge with filters for peer-reviewed studies .

Key Takeaways

  • Basic Research : Focus on characterization and reproducibility, leveraging spectroscopic and chromatographic cross-validation.
  • Advanced Research : Prioritize computational-experimental synergy and controlled variable testing to resolve isomer-specific behaviors.
  • Data Contradictions : Systematically isolate variables and refine models using iterative hypothesis testing .

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